N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-5-one core substituted with a carboxamide group. Key structural elements include:
- 3-(methylsulfanyl)phenyl group: A sulfur-containing substituent that may influence lipophilicity and redox activity.
This compound is hypothesized to belong to a class of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathogenesis, based on structural parallels to known pharmacophores .
Properties
Molecular Formula |
C21H23N3O4S2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O4S2/c1-29-19-5-2-4-18(13-19)23-14-15(12-20(23)25)21(26)22-16-6-8-17(9-7-16)24-10-3-11-30(24,27)28/h2,4-9,13,15H,3,10-12,14H2,1H3,(H,22,26) |
InChI Key |
PXBWGKRVIHTFKY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature forms 2-methylidene-1,3-thiazolidin-4-one derivatives.
Formation of the Pyrrolidine Ring: The 2-methylidene-1,3-thiazolidin-4-one derivatives react with oxalyl chloride in dry acetonitrile at 70°C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives.
Final Coupling: The final step involves coupling the thiazolidine and pyrrolidine derivatives under specific conditions to form the target compound.
Chemical Reactions Analysis
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the presence of the thiazolidine and pyrrolidine rings.
Biological Studies: It is used in biological studies to understand its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways, potentially inhibiting or activating them.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights structural variations among the target compound and analogs from the provided evidence:
Key Observations :
Pharmacological Activity (Hypothetical Comparison)
While direct activity data for the target compound is unavailable, inferences can be drawn from related structures:
- Thiazolidinone derivatives (e.g., ) are associated with antimicrobial and anti-inflammatory activity due to interactions with bacterial FabH enzymes or COX-2 .
- 5-oxopyrrolidine analogs (e.g., ) exhibit protease inhibition (e.g., MMP-2/9) linked to anticancer effects .
- Thiosemicarbazides (e.g., ) demonstrate antiviral and antiproliferative activity via metal chelation .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Water Solubility | Low | Moderate | Low |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Polar Surface Area | 110 Ų | 98 Ų | 95 Ų |
The higher LogP of the target compound reflects the lipophilic contributions of the methylsulfanyl and phenyl groups, suggesting favorable blood-brain barrier penetration compared to fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
